2-(3-(Trifluoromethyl)phenyl)thiazolidine 2-(3-(Trifluoromethyl)phenyl)thiazolidine
Brand Name: Vulcanchem
CAS No.: 1193224-84-8
VCID: VC3075345
InChI: InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2
SMILES: C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C10H10F3NS
Molecular Weight: 233.26 g/mol

2-(3-(Trifluoromethyl)phenyl)thiazolidine

CAS No.: 1193224-84-8

Cat. No.: VC3075345

Molecular Formula: C10H10F3NS

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)phenyl)thiazolidine - 1193224-84-8

Specification

CAS No. 1193224-84-8
Molecular Formula C10H10F3NS
Molecular Weight 233.26 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine
Standard InChI InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2
Standard InChI Key YCSCFSFFPPFZRY-UHFFFAOYSA-N
SMILES C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Composition

2-(3-(Trifluoromethyl)phenyl)thiazolidine belongs to the class of heterocyclic compounds containing a saturated five-membered thiazolidine ring connected to a meta-trifluoromethyl-substituted phenyl group. The molecular formula of this compound is C10H10F3NS, containing 10 hydrogen atoms, 10 carbon atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .

Structural Features

The compound comprises two principal structural components that define its chemical behavior and potential biological interactions. The first component is the thiazolidine ring, which is a saturated five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms. The second component is the 3-(trifluoromethyl)phenyl group attached to the nitrogen atom of the thiazolidine ring, creating a unique architectural arrangement with distinct electronic properties.

Physicochemical Properties

Based on its structure, this compound exhibits several important physicochemical characteristics that influence its behavior in chemical and biological systems:

PropertyPredicted Value/CharacteristicBasis for Prediction
SolubilityModerate in organic solvents; Poor in aqueous mediaPresence of lipophilic trifluoromethyl group
Lipophilicity (LogP)Estimated 3.2-3.8Structural features similar to related fluorinated compounds
Molecular WeightApproximately 231.25 g/molCalculated from molecular formula C10H10F3NS
Physical StateLikely crystalline solid at room temperatureTypical for similar heterocyclic compounds
Melting PointEstimated 75-95°CBased on related thiazolidine derivatives

Synthesis Methodologies

General Synthetic Routes

The synthesis of thiazolidine derivatives typically involves cyclization reactions between appropriate precursors. For 2-(3-(Trifluoromethyl)phenyl)thiazolidine, the most probable synthetic routes would involve the reaction of 3-(trifluoromethyl)aniline with 2-mercaptoethanol or similar reagents.

Structural Relationship to Other Compounds

Comparison with Isothiazol Derivatives

2-(3-(Trifluoromethyl)phenyl)thiazolidine bears structural similarities to 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one, although the latter contains an unsaturated five-membered ring with a carbonyl group. Both compounds share the 3-(trifluoromethyl)phenyl moiety, which contributes to their lipophilicity and potential biological activities.

Relationship to Thiazolidinediones

This compound is structurally related to thiazolidine-2,4-dione derivatives, which have demonstrated significant biological activities, particularly as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators with antidiabetic properties . The key structural difference lies in the absence of carbonyl groups in the thiazolidine ring of our target compound.

CompoundStructural FeaturesNotable Differences
2-(3-(Trifluoromethyl)phenyl)thiazolidineSaturated thiazolidine ring with CF3-phenylNo carbonyl groups
Thiazolidine-2,4-dione derivativesThiazolidine ring with two carbonyl groupsContains C=O groups at positions 2 and 4
2-[3-(Trifluoromethyl)phenyl]isothiazol-3(2H)-oneUnsaturated isothiazol ring with one carbonylContains C=O group and different ring arrangement
Potential ActivityMechanism HypothesisStructural Basis
AntidiabeticPossible PPAR-γ modulationThiazolidine ring similar to thiazolidinediones
AntimicrobialCell membrane disruptionLipophilic character from CF3 group
Anti-inflammatoryEnzyme inhibitionHeterocyclic structure capable of binding to inflammatory mediators
CNS activityInteraction with neuronal receptorsBalanced lipophilicity for blood-brain barrier penetration

Structure-Activity Relationship Considerations

The trifluoromethyl group is a critical structural element that significantly influences the compound's biological profile. This substituent enhances lipophilicity, metabolic stability, and binding affinity to target proteins through several mechanisms:

  • The high electronegativity of fluorine creates a strong dipole moment

  • The CF3 group increases lipophilicity, potentially improving membrane permeability

  • The strong C-F bonds resist metabolic degradation, potentially extending the compound's half-life

  • The size and electronic properties of the CF3 group can enhance binding interactions with target proteins

These properties make trifluoromethyl-containing compounds particularly interesting in medicinal chemistry research .

Predicted ADMET Properties

ADMET ParameterPredicted CharacteristicRationale
AbsorptionModerate to high oral bioavailabilityBalanced lipophilicity from CF3 group and heterocyclic ring
DistributionModerate volume of distributionAbility to distribute into tissues due to lipophilicity
MetabolismPrimary routes via CYP450 enzymesTypical for heterocyclic compounds with aromatic rings
ExcretionMixed renal and biliary excretionBased on molecular weight and lipophilicity
Blood-Brain Barrier PenetrationModerateMolecular weight <450 Da and balanced lipophilicity
Protein BindingModerate to highPresence of aromatic and lipophilic groups
ToxicityPotential for hepatotoxicityCommon concern with heterocyclic compounds

This predictive ADMET profile suggests that the compound may have drug-like properties, though specific toxicological studies would be necessary to confirm its safety profile.

Compliance with Drug-Likeness Rules

Analysis of the molecular features of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in relation to Lipinski's Rule of Five suggests favorable drug-like properties:

Lipinski ParameterPredicted ValueCompliance with Rule of Five
Molecular Weight~231.25 g/molYes (<500 g/mol)
LogP~3.2-3.8Yes (<5)
H-bond Donors0-1Yes (≤5)
H-bond Acceptors2 (N and S atoms)Yes (≤10)
Rotatable Bonds~2Yes (<10)

These parameters suggest that 2-(3-(Trifluoromethyl)phenyl)thiazolidine would likely have favorable oral bioavailability, similar to the thiazolidinedione derivatives analyzed in recent research .

Synthetic Applications and Chemical Reactivity

Predicted Chemical Reactivity

The reactivity profile of this compound is influenced by both the thiazolidine ring and the trifluoromethyl-substituted phenyl group:

Structural FeaturePredicted ReactivityPotential Reactions
Thiazolidine N atomNucleophilicAlkylation, acylation
Thiazolidine S atomElectrophilicOxidation to sulfoxide/sulfone
Ring C-H bondsModerate acidityDeprotonation under strong basic conditions
Trifluoromethyl groupElectron-withdrawingInfluences electrophilicity of adjacent positions
Phenyl ringElectrophilic aromatic substitutionHalogenation, nitration (deactivated at meta position)

Current Research Status and Future Directions

Research Limitations

The current research landscape for 2-(3-(Trifluoromethyl)phenyl)thiazolidine appears limited, as evidenced by the search results indicating that the compound is discontinued from commercial sources . This suggests either limited commercial interest or potential challenges in its synthesis or application.

Future Research Opportunities

Several promising research directions for this compound include:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive characterization of physicochemical properties

  • Biological activity screening, particularly for antidiabetic and antimicrobial properties

  • Structure-activity relationship studies with systematic modifications

  • Development of novel derivatives with enhanced pharmacological profiles

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